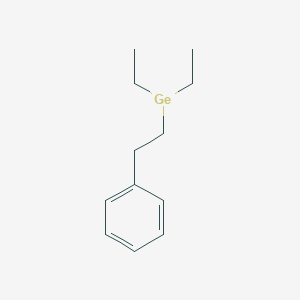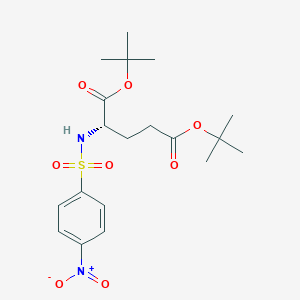
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a nitrobenzene sulfonyl group attached to an L-glutamate backbone. The presence of the tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate typically involves multiple steps. One common method starts with the acylation of N-methylpropargyl amine using 4-nitrobenzene-1-sulfonyl chloride, resulting in the formation of an intermediate compound . This intermediate is then subjected to reduction reactions, often using tin(II) chloride (SnCl₂), to yield the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like tin(II) chloride.
Substitution: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Tin(II) chloride (SnCl₂) is frequently used for reducing nitro groups to amines.
Substitution: Nucleophiles such as amines or alcohols can react with the sulfonyl chloride group.
Major Products Formed
Reduction: Reduction of the nitro group yields an amine derivative.
Substitution: Nucleophilic substitution can result in various sulfonamide or sulfonate ester derivatives.
科学研究应用
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate involves its interaction with specific molecular targets. The nitrobenzene sulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to modifications that alter the function or activity of the target molecule.
相似化合物的比较
Similar Compounds
- Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-glycine
- Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-alanine
Uniqueness
Di-tert-butyl N-(4-nitrobenzene-1-sulfonyl)-L-glutamate is unique due to its L-glutamate backbone, which provides additional functional groups for further chemical modifications. This makes it a versatile compound for various applications in research and industry.
属性
CAS 编号 |
204582-39-8 |
|---|---|
分子式 |
C19H28N2O8S |
分子量 |
444.5 g/mol |
IUPAC 名称 |
ditert-butyl (2S)-2-[(4-nitrophenyl)sulfonylamino]pentanedioate |
InChI |
InChI=1S/C19H28N2O8S/c1-18(2,3)28-16(22)12-11-15(17(23)29-19(4,5)6)20-30(26,27)14-9-7-13(8-10-14)21(24)25/h7-10,15,20H,11-12H2,1-6H3/t15-/m0/s1 |
InChI 键 |
QZEYWCMAPRTCDC-HNNXBMFYSA-N |
手性 SMILES |
CC(C)(C)OC(=O)CC[C@@H](C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
规范 SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)NS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


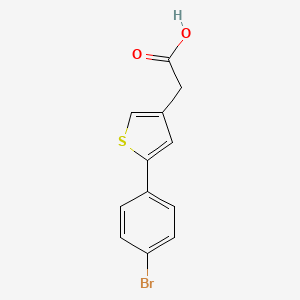

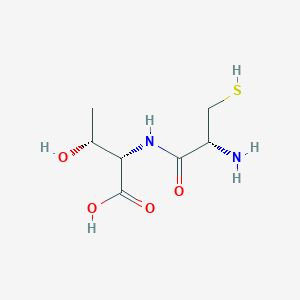
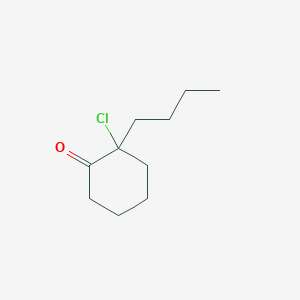


![4-[(4-Phenylcyclohexylidene)methyl]naphthalene-1-carbonitrile](/img/structure/B14259315.png)
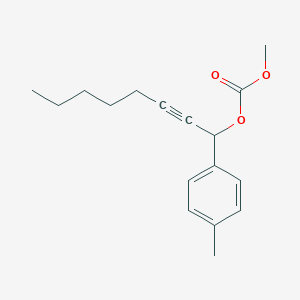
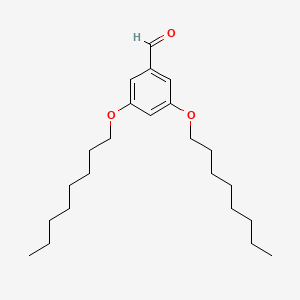
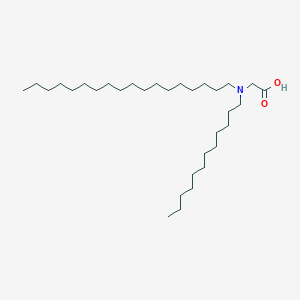
![6-{2-[2-(Hydroxymethyl)phenyl]hydrazinylidene}-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14259347.png)
![1,3-Dibromo-4h-cyclopenta[c]thiophene-4,6(5h)-dione](/img/structure/B14259351.png)

